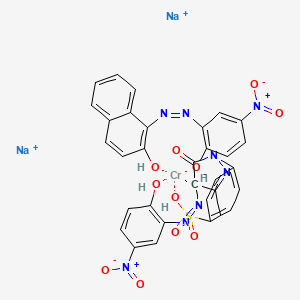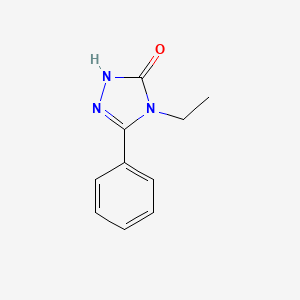
Flortaucipir F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flortaucipir F-18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to bind to aggregated tau protein in the brain, which is a hallmark of Alzheimer’s disease. This compound helps in visualizing the density and distribution of tau neurofibrillary tangles, aiding in the diagnosis and evaluation of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: Flortaucipir F-18 is synthesized through nucleophilic radio-fluorination of a precursor compound, followed by acid hydrolysis. The precursor, AV1622, undergoes a reaction with radioactive fluorine-18 in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out in a research module that includes radiosynthesis, semi-preparative high-performance liquid chromatography (HPLC) purification, and final formulation via solid phase extraction (SPE) .
Industrial Production Methods: The industrial production of this compound involves automated processes to ensure high purity and yield. The production is carried out in specialized facilities equipped with the necessary radiopharmaceutical production equipment. The process includes the synthesis of the radioactive compound, purification, and quality control to meet regulatory standards .
化学反応の分析
Types of Reactions: Flortaucipir F-18 primarily undergoes binding reactions with tau proteins in the brain. It does not undergo significant chemical transformations under physiological conditions. it may exhibit off-target binding to monoamine oxidase enzymes and regions with high levels of melanin, neuromelanin, and iron .
Common Reagents and Conditions: The synthesis of this compound involves the use of radioactive fluorine-18, dimethyl sulfoxide (DMSO), and acid for hydrolysis. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope and the stability of the final product .
Major Products Formed: The major product formed in the synthesis of this compound is the final radiolabeled compound itself. The purity and specific activity of the product are critical for its effectiveness in PET imaging .
科学的研究の応用
Flortaucipir F-18 is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to visualize tau pathology in the brain. This helps in the early diagnosis and monitoring of Alzheimer’s disease progression. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting tau protein aggregation .
作用機序
Flortaucipir F-18 exerts its effects by binding to aggregated tau protein in the brain. After intravenous administration, it crosses the blood-brain barrier and selectively binds to tau neurofibrillary tangles. This binding allows for the visualization of tau pathology using PET imaging. The molecular target of this compound is the tau protein, and its binding helps in identifying the presence and extent of tau pathology in Alzheimer’s disease .
類似化合物との比較
Similar Compounds:
- Florbetapir F-18
- Florbetaben F-18
- Flutemetamol F-18
- Piflufolastat F-18 (18F-DCFPyL)
Uniqueness: Flortaucipir F-18 is unique in its ability to specifically bind to tau protein aggregates, whereas other similar compounds like Florbetapir F-18, Florbetaben F-18, and Flutemetamol F-18 are designed to bind to beta-amyloid plaques. Piflufolastat F-18 is used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. The specificity of this compound for tau protein makes it a valuable tool in the diagnosis and research of Alzheimer’s disease .
特性
| Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. | |
CAS番号 |
1522051-90-6 |
分子式 |
C16H10FN3 |
分子量 |
262.27 g/mol |
IUPAC名 |
7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |
InChIキー |
GETAAWDSFUCLBS-SJPDSGJFSA-N |
異性体SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |
正規SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




